molecular formula C12H10ClF2NO B1451514 4-(2,4-Difluorophenoxy)aniline hydrochloride CAS No. 1185295-53-7

4-(2,4-Difluorophenoxy)aniline hydrochloride

Cat. No.: B1451514
CAS No.: 1185295-53-7
M. Wt: 257.66 g/mol
InChI Key: WISMWVXITBZSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2,4-Difluorophenoxy)aniline hydrochloride” is a biochemical compound with the molecular formula C12H9F2NO•HCl and a molecular weight of 257.66 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C12H9F2NO•HCl . This formula indicates that the compound contains 12 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chloride atom.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . Its molecular weight is 257.66 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

Scientific Research Applications

Synthesis and Material Development

4-(2,4-Difluorophenoxy)aniline hydrochloride is a compound that has been explored in the synthesis of various materials. A study by (Buruianǎ et al., 2005) highlights its application in creating polymeric films with fluorescent properties. The work involved the synthesis of three new o-hydroxy Schiff bases as quaternization agents for a polyetherurethane precursor, resulting in films with photochromic mechanisms and large Stokes shifted emission.

Electrochemical Applications

This compound has also been utilized in electrochemical studies. (Leyla Shahhosseini et al., 2016) synthesized a novel polymer based on a similar structure, which demonstrated enhanced performance as a counter electrode in dye-sensitized solar cells, highlighting its potential in photovoltaic applications.

Antimicrobial Properties

Another significant application is in the synthesis of compounds with antimicrobial activities. (Habib et al., 2013) conducted research on the synthesis of novel quinazolinone derivatives, involving the reaction of a similar compound with various primary aromatic amines, demonstrating antimicrobial properties.

Optimization in Medical Chemistry

In medicinal chemistry, the optimization of compounds for inhibiting specific activities is a key application. (Boschelli et al., 2001) conducted a study on optimizing 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, indicating the potential of similar structures in therapeutic applications.

Dendrimer Synthesis

The synthesis of dendrimers, which are highly branched, star-shaped macromolecules, also utilizes compounds like this compound. (Cristina Morar et al., 2018) explored the synthesis and structure of novel G-2 melamine-based dendrimers, incorporating similar structures as a peripheral unit, which is significant in the development of materials with unique properties.

Electrochromic Materials

In the field of electrochromic materials, similar structures have been synthesized for applications in NIR region. (Shuai Li et al., 2017) synthesized and characterized novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor. This work indicates the potential use of similar compounds in electrochromic devices.

Safety and Hazards

The safety data sheet for “4-(2,4-Difluorophenoxy)aniline hydrochloride” suggests that it should be handled with care. It should be used only outdoors or in a well-ventilated area. Contact with skin and eyes should be avoided, and it should not be inhaled. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Properties

IUPAC Name

4-(2,4-difluorophenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO.ClH/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10;/h1-7H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISMWVXITBZSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Difluorophenoxy)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2,4-Difluorophenoxy)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2,4-Difluorophenoxy)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2,4-Difluorophenoxy)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2,4-Difluorophenoxy)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2,4-Difluorophenoxy)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.